molecular formula C18H19FN4O2 B12771707 (E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine CAS No. 155271-59-3

(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine

Cat. No.: B12771707
CAS No.: 155271-59-3
M. Wt: 342.4 g/mol
InChI Key: IFZMNRJHXZWJAO-MDZDMXLPSA-N
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Description

(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine is a synthetic compound that belongs to the xanthine class of chemicals. Xanthines are known for their stimulant effects, primarily due to their action on the central nervous system. This particular compound is characterized by the presence of a fluorostyryl group, which may impart unique properties compared to other xanthines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-diethylxanthine and 3-fluorostyrene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the fluorostyryl group is introduced to the xanthine core.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The fluorostyryl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine has several scientific research applications:

    Chemistry: It is used as a model compound in studies of xanthine derivatives and their reactivity.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system.

    Industry: The compound may have applications in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine involves its interaction with molecular targets such as adenosine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and vasodilation. The fluorostyryl group may enhance its binding affinity and selectivity for specific receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known xanthine derivative with stimulant effects.

    Theophylline: Another xanthine compound used in the treatment of respiratory diseases.

    Theobromine: Found in cocoa and chocolate, with mild stimulant effects.

Uniqueness

(E)-1,3-Diethyl-8-(3-fluorostyryl)-7-methylxanthine is unique due to the presence of the fluorostyryl group, which may impart distinct pharmacological properties compared to other xanthines. This structural modification can influence its potency, selectivity, and overall biological activity.

Properties

CAS No.

155271-59-3

Molecular Formula

C18H19FN4O2

Molecular Weight

342.4 g/mol

IUPAC Name

1,3-diethyl-8-[(E)-2-(3-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione

InChI

InChI=1S/C18H19FN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)10-9-12-7-6-8-13(19)11-12/h6-11H,4-5H2,1-3H3/b10-9+

InChI Key

IFZMNRJHXZWJAO-MDZDMXLPSA-N

Isomeric SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC(=CC=C3)F)C

Canonical SMILES

CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC(=CC=C3)F)C

Origin of Product

United States

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